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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzoic acid
CAS No.: 57479-70-6
Cat. No.: B1347048
- 7

CAS Registry Number: 57479-70-6 Synonyms: 4-Chloro-o-anisic acid; 2-Methoxy-4-
chlorobenzoic acid Primary Application: Pharmaceutical Intermediate (Clozapine series),
Agrochemical Precursor[1]

Physicochemical Profiling

The following data aggregates experimental values from industrial certificates of analysis (CoA)
and literature standards.
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Property Value | Description Technical Note
Molecular Formula CsH7CIOs —
Molecular Weight 186.59 g/mol —

White to off-white crystalline Yellowing indicates oxidation
Appearance ]

powder or photo-degradation.

Sharp range indicates high
urity (>99%). Broadenin

Melting Point 146 — 148 °C purity ( ) J

(<145°C) suggests unreacted

salicylic acid derivative.

Solubility (Aq)

Insoluble (<0.1 g/L at pH 2)

Forms soluble carboxylate
salts at pH > 6.0.

Solubility (Org)

High: DMSO, Ethanol, DMF,

Acetone

Suitable for nucleophilic
substitution reactions in polar

aprotic solvents.

The ortho-methoxy group

exerts a mesomeric effect (+M)

pKa (Calc) ~3.85 competing with the inductive
withdrawal (-I) of the para-
chloro group.
Moderate lipophilicity; retains
LogP 2.34 well on C18 RP-HPLC

columns.

Spectroscopic Signature (Predicted)

e 'H NMR (DMSO-ds, 400 MHz):
o &12.8 (s, 1H, -COOH)
o &7.65 (d, J=8.2 Hz, 1H, H-6)

o &7.15 (d, J=2.0 Hz, 1H, H-3)
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o &7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5)

o 83.85 (s, 3H, -OCHs)

e IR Spectrum: Characteristic Carbonyl stretch (C=0) at ~1680-1690 cm~1; Ether stretch (C-O-
C) at ~1250 cm~1.

Synthetic Routes & Mechanistic Insight

The most robust laboratory and industrial route involves the O-methylation of 4-chlorosalicylic
acid. This pathway is preferred over the oxidation of aldehydes due to the availability of the
salicylic precursor and higher regioselectivity.

Mechanistic Pathway: Williamson Ether Synthesis

» Deprotonation: The phenolic hydroxyl of 4-chlorosalicylic acid is more acidic (pKa ~8) than
the methoxy precursor but less acidic than the carboxylic acid. Using a base like Potassium
Carbonate (K2COs) generates the phenoxide dianion.

o Methylation: The nucleophilic phenoxide attacks the methyl donor (Dimethyl Sulfate or
Methyl lodide).

o Critical Control Point: Excess methylating agent will esterify the carboxyl group, forming
Methyl 4-chloro-2-methoxybenzoate.

o Hydrolysis (Correction Step): If the ester is formed, a saponification step (NaOH/H20) is
required to hydrolyze the ester back to the free acid, followed by acidification.

Synthesis Workflow Diagram

The following diagram outlines the reaction logic and critical isolation steps.
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Caption: Figure 1. Synthesis of 4-chloro-2-methoxybenzoic acid via O-methylation of 4-
chlorosalicylic acid.
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Analytical Characterization Protocol

To validate the synthesized material for pharmaceutical use (e.g., as a Clozapine intermediate),
a self-validating HPLC method is required.

High-Performance Liquid Chromatography (HPLC)
Method

This reverse-phase method separates the product from the unreacted salicylic acid precursor
and the methyl ester impurity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 pum.
» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
» Mobile Phase B: Acetonitrile (HPLC Grade).[2]
e Flow Rate: 1.0 mL/min.[2][3]
e Temperature: 30°C.
e Detection: UV @ 254 nm (primary) and 230 nm.
e Gradient Program:
o 0-2 min: 20% B (Isocratic hold)
o 2-15 min: 20% -> 80% B (Linear ramp)
o 15-20 min: 80% B (Wash)
Retention Logic:
e 4-Chlorosalicylic acid: Elutes earliest (most polar, free OH).
e 4-Chloro-2-methoxybenzoic acid: Elutes mid-gradient (Target).

o Methyl ester impurity: Elutes late (most non-polar, no ionizable group).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-product-f-88642.html
https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-product-f-88642.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783795/
https://www.benchchem.com/product/b1347048?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmaceutical Applications: The Clozapine
Connection[4]

4-Chloro-2-methoxybenzoic acid is a structural analog and potential precursor in the
synthesis of tricyclic dibenzodiazepine antipsychotics, specifically Clozapine.

While the classic Clozapine synthesis often starts with 2-amino-4-chlorobenzoic acid, the 2-

methoxy analog is valuable for:

o Structure-Activity Relationship (SAR) Studies: Modifying the electronic density of the "A-ring"
in the tricyclic system.

o Impurity Tracking: It can form as a side-product if methoxy-substituted starting materials are
used in the Ullmann condensation steps.

» Next-Gen Antipsychotics: The methoxy group provides a metabolic handle (O-demethylation)
that differs from the standard Clozapine metabolic profile, potentially altering half-life or

toxicity.

Quality Control Workflow

The following diagram illustrates the decision tree for releasing this material for downstream
API synthesis.
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Caption: Figure 2. Quality Control decision tree for pharmaceutical intermediate release.

Safety & Handling (SDS Summary)

¢ Signal Word:WARNING
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e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
+ Handling Protocol:
o Use local exhaust ventilation to prevent dust inhalation.
o Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.

o In case of eye contact: Rinse cautiously with water for 15 minutes. Remove contact lenses
if present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347048#chemical-data-for-2-methoxy-4-
chlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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